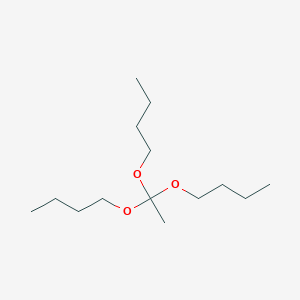
1-(1,1-Dibutoxyethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dibutoxyethoxy)butane is an organic compound with the molecular formula C12H26O2. It is a colorless liquid that is used in various chemical applications. The compound is known for its unique structure, which includes two butoxy groups attached to an ethoxy group, making it a versatile chemical in synthetic chemistry .
Vorbereitungsmethoden
The synthesis of 1-(1,1-Dibutoxyethoxy)butane typically involves the reaction of butyraldehyde with butanol in the presence of an acid catalyst. This reaction forms an acetal, which is then further reacted with ethylene glycol to produce the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(1,1-Dibutoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid and other oxidation products.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy or ethoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dibutoxyethoxy)butane is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(1,1-Dibutoxyethoxy)butane involves its interaction with various molecular targets. In biochemical applications, it may act as a substrate for enzymes, leading to the formation of specific products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dibutoxyethoxy)butane can be compared with similar compounds such as:
1,1-Dibutoxybutane: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
1-(1-Butoxyethoxy)butane: Similar but with only one butoxy group, which affects its reactivity and applications.
1,2-Dibutoxyethane: Another related compound with different reactivity due to the presence of two butoxy groups on adjacent carbons
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
29633-71-4 |
|---|---|
Molekularformel |
C14H30O3 |
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
1-(1,1-dibutoxyethoxy)butane |
InChI |
InChI=1S/C14H30O3/c1-5-8-11-15-14(4,16-12-9-6-2)17-13-10-7-3/h5-13H2,1-4H3 |
InChI-Schlüssel |
UEVZIKFSVBYKAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




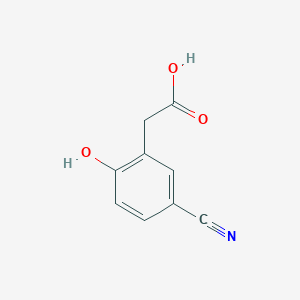
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B13005818.png)
![7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13005825.png)


![ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13005840.png)
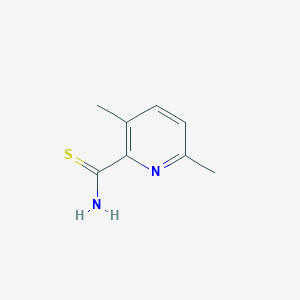
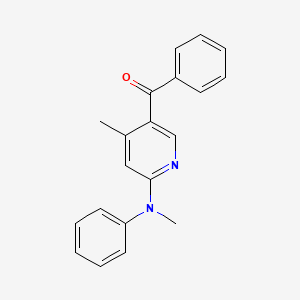
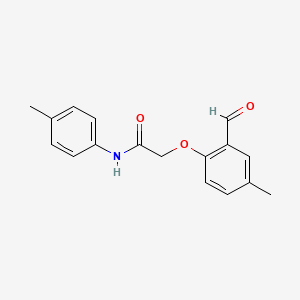
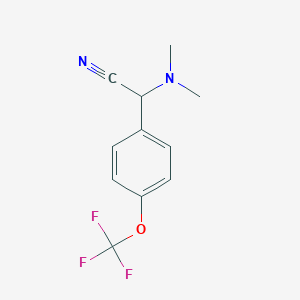
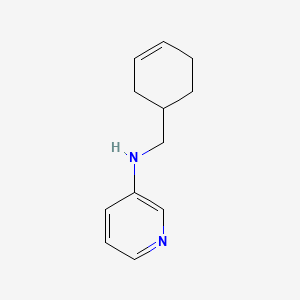
![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
